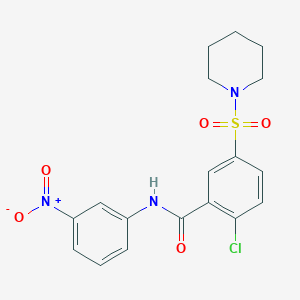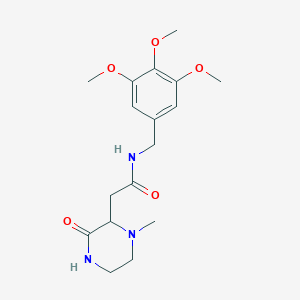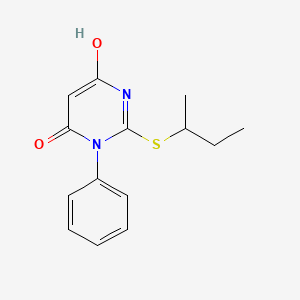![molecular formula C16H27N5O3S B6031674 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as BMS-806, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a selective inhibitor of B-Raf kinase. It binds to the ATP-binding site of B-Raf and prevents its activation. This leads to the inhibition of the MAPK/ERK signaling pathway, which is essential for cancer cell growth and survival. Inhibition of this pathway by this compound results in the induction of apoptosis and the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It inhibits the growth of various cancer cell lines, including melanoma, colon, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its selectivity for B-Raf kinase. This makes it a useful tool for studying the role of this kinase in cancer cell growth and survival. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors. This may limit its use in certain experiments where high potency is required.
Orientations Futures
There are several future directions for the development of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One possible direction is the optimization of its potency and selectivity for B-Raf kinase. This could be achieved through the development of analogs or the identification of new binding sites. Another direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of this compound in clinical trials for the treatment of cancer is another important future direction.
Méthodes De Synthèse
The synthesis of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps. The first step is the preparation of 4-(butylsulfonyl)pyrimidine, which is then reacted with piperazine to obtain 4-(butylsulfonyl)-1-piperazinyl-4-pyrimidine. The final step involves the reaction of 4-(butylsulfonyl)-1-piperazinyl-4-pyrimidine with morpholine to obtain this compound. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting the protein kinase B-Raf. B-Raf is a key protein in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf by this compound leads to the suppression of this pathway, resulting in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
4-[6-(4-butylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-2-3-12-25(22,23)21-6-4-19(5-7-21)15-13-16(18-14-17-15)20-8-10-24-11-9-20/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIKFTVFPIQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B6031594.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)


